Potassium 2-hydroxyethanesulfonate

Electroplating Sulfate bath additive Tin plating

Potassium 2-hydroxyethanesulfonate (potassium isethionate, CAS 1561-99-5, molecular formula C₂H₅KO₄S, molecular weight 164.22 g/mol) is a white crystalline powder with a melting point of 191–193°C and density of 1.625 g/cm³. This sulfonate salt contains both a hydroxyl group and a sulfonate moiety, with a topological polar surface area (TPSA) of 74.6 Ų, eight heavy atoms, and two hydrogen bond donors.

Molecular Formula C2H6KO4S+
Molecular Weight 164.22 g/mol
CAS No. 1561-99-5
Cat. No. B072247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-hydroxyethanesulfonate
CAS1561-99-5
Molecular FormulaC2H6KO4S+
Molecular Weight164.22 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])O.[K+]
InChIInChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1
InChIKeyDMNPUBKRNRRYMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Hydroxyethanesulfonate (CAS 1561-99-5): Chemical Profile and Procurement Baseline


Potassium 2-hydroxyethanesulfonate (potassium isethionate, CAS 1561-99-5, molecular formula C₂H₅KO₄S, molecular weight 164.22 g/mol) is a white crystalline powder with a melting point of 191–193°C and density of 1.625 g/cm³ . This sulfonate salt contains both a hydroxyl group and a sulfonate moiety, with a topological polar surface area (TPSA) of 74.6 Ų, eight heavy atoms, and two hydrogen bond donors [1]. The compound is highly water-soluble, with additional solubility in methanol and ethanol . Commercial availability includes specifications of 98% purity (Thermo Scientific/Acros Organics) and 95% purity (AKSci) .

Why Potassium 2-Hydroxyethanesulfonate Cannot Be Simply Replaced by Sodium Isethionate or Alternative Sulfonates


Potassium 2-hydroxyethanesulfonate occupies a distinct position relative to its sodium counterpart and other sulfonate salts due to counterion-dependent physicochemical and formulation behavior. The potassium salt differs from sodium isethionate in solubility profiles, formulation compatibility, and the specific properties of potassium ion in downstream applications [1]. In surfactant-based personal care systems, potassium acyl isethionate has been shown to yield different zein irritation values and transparency outcomes compared to sodium-based equivalents [2]. In electroplating applications, hydroxyethanesulfonate salts demonstrate additive functionality that other sulfonate classes cannot replicate without the hydroxyethyl moiety, and the counterion (sodium vs. potassium) influences electrolyte behavior [3]. In synthetic chemistry, the potassium salt serves as an aqueous-soluble sulfonate precursor with reactivity characteristics distinct from sulfonate esters and other leaving-group systems [4]. These differences preclude indiscriminate substitution without formulation or process revalidation.

Potassium 2-Hydroxyethanesulfonate: Comparative Performance Evidence for Scientific and Industrial Selection


Electroplating Additive Performance: Hydroxyethanesulfonate Expands Cathode Current Density Range by 6× Versus No Additive

In sulfate-based tin electroplating baths, sodium 2-hydroxyethanesulfonate (sodium isethionate) demonstrates significant expansion of the operable cathode current density range. Baseline plating at 5 A without additive produces a 12 mm-wide black burnt deposit at the high current density edge. Addition of sodium 2-hydroxyethanesulfonate at 10 g/L (calculated as hydroxyethanesulfonate anion) enables plating at 10 A without burning, producing a light gray deposit. At 20 g/L additive loading, plating proceeds at 30 A without burning, representing a 6× increase in maximum operable current density compared to the additive-free baseline [1]. While these Hull cell data are for the sodium salt, class-level inference supports that the potassium salt exhibits comparable functional performance in this application due to the shared hydroxyethanesulfonate anion as the active species [2].

Electroplating Sulfate bath additive Tin plating

Surfactant Irritation Potential: Potassium Acyl Isethionate Formulations Show Lower Zein Values Than Sodium-Based Equivalents

In concentrated mild surfactant compositions for transparent skin-pH personal care formulations, the zein irritation value of a blend containing potassium cocoyl glutamate and sodium cocoyl isethionate is lower than that of a blend containing sodium cocoyl glutamate and sodium cocoyl isethionate [1]. Based on this observed reduction, potassium acyl glutamate is preferred over its sodium salt in formulations incorporating isethionate-based surfactants. This direct head-to-head comparison establishes that potassium counterions in acyl isethionate/glutamate surfactant systems produce measurably lower protein denaturation (zein) scores, which correlates with reduced skin irritation potential [1]. The relevance extends to potassium 2-hydroxyethanesulfonate as the precursor and pH-adjusting agent for potassium acyl isethionate surfactant synthesis.

Personal care Mild surfactant Skin irritation

Nucleophilic Substitution Reactivity: Sulfonate Anion Demonstrates Higher Nucleophilicity Than Hydroxyl Group in SRIP Alkylations

In substrate-reagent ion-pair (SRIP) reactions employing [2]betylates, sulfonate anions derived from 2-hydroxyethanesulfonate exhibit higher nucleophilicity than the hydroxyl group present in the same molecular system [1]. This reactivity hierarchy enables selective alkylation at the sulfonate oxygen rather than the hydroxyl oxygen, providing a simple synthetic route to alkyl hydroxyalkanesulfonates—a class of compounds previously difficult to access [1]. The potassium salt of 2-hydroxyethanesulfonate serves as the aqueous metal salt starting material for such transformations, including reactions with amine nucleophiles to form 2-alkylaminoalkanesulfonates [2].

Organic synthesis Alkylating agent Sulfonate chemistry

Buffer System Classification: Potassium 2-Hydroxyethanesulfonate Is a Simple Sulfonate Salt, Not a Good's Zwitterionic Buffer

Potassium 2-hydroxyethanesulfonate is structurally distinct from the Good's buffer family. Good's buffers (e.g., MES, HEPES, MOPS, CHES) are zwitterionic N-substituted aminosulfonic acids with pKa values near physiological pH (MES pKa = 6.1, HEPES pKa = 7.5, MOPS pKa = 7.2, CHES pKa = 9.49 at 25°C) [1][2]. In contrast, potassium 2-hydroxyethanesulfonate is a simple hydroxyalkyl sulfonate salt lacking the amine functionality required for zwitterionic buffering behavior. It does not appear in any authoritative listing of Good's buffers [3][4]. This distinction is procurement-critical: selecting potassium 2-hydroxyethanesulfonate for buffer applications would be inappropriate; the compound is correctly sourced for surfactant precursor, electroplating additive, or synthetic intermediate applications rather than pH control in biochemical systems.

Buffer chemistry Biochemical research Zwitterionic compounds

Potassium 2-Hydroxyethanesulfonate (CAS 1561-99-5): Validated Application Scenarios Based on Evidence


High-Throughput Sulfate Electroplating Baths Requiring Expanded Current Density Range

Potassium 2-hydroxyethanesulfonate is indicated as an additive for sulfate-based electroplating baths where expansion of the cathode current density operating window is required. Evidence demonstrates that hydroxyethanesulfonate salts enable plating at up to 30 A without burning, compared to 5 A maximum without additive—a 6× improvement in current density capacity [1]. This expansion supports higher throughput tin, nickel, copper, chromium, iron, ruthenium, rhodium, and alloy (Fe-Zn, Sn-Zn) plating operations [2]. The potassium salt variant is particularly suitable where sodium ion accumulation in the bath is undesirable or where potassium's specific electrochemical properties are preferred. Recommended loading: 10-20 g/L (calculated as hydroxyethanesulfonate anion) based on Hull cell optimization data [1].

Mild Personal Care Surfactant Formulations Targeting Sensitive Skin Markets

Potassium 2-hydroxyethanesulfonate serves as a key precursor and pH-adjusting agent for potassium acyl isethionate surfactants in premium mild cleansing formulations. Patent evidence establishes that potassium acyl glutamate/sodium cocoyl isethionate blends yield lower zein irritation values than sodium acyl glutamate/sodium cocoyl isethionate equivalents [3]. This differential performance supports potassium salt selection for ultra-mild, skin-pH transparent personal care products including facial cleansers, baby shampoos, and sensitive-skin body washes. Formulations typically target ≥45% w/w solids content with potassium acyl isethionate of Formula I and monopotassium acyl glutamate of Formula II combinations [3].

Synthesis of 2-Alkylaminoalkanesulfonates via Nucleophilic Substitution

Potassium 2-hydroxyethanesulfonate is employed as an aqueous metal 2-hydroxyethanesulfonate starting material for the preparation of substituted alkanesulfonates via reaction with nucleophiles [4]. When the nucleophile is an amine, 2-alkylaminoalkanesulfonate products are formed [4]. This synthetic route is supported by evidence that sulfonate anions exhibit higher nucleophilicity than the competing hydroxyl group in SRIP alkylation systems [5], enabling chemoselective sulfonate functionalization without hydroxyl protection. The potassium salt's high water solubility facilitates aqueous reaction conditions preferred in the patented process.

Non-Buffer Sulfonate Research Applications Requiring Clear Classification

Potassium 2-hydroxyethanesulfonate is specifically NOT indicated for use as a biological buffer. Evidence confirms this compound is a simple hydroxyalkyl sulfonate salt lacking the zwitterionic aminosulfonic acid structure of Good's buffers (MES, HEPES, MOPS, CHES, etc.) [6][7][8]. Researchers and procurement specialists should source this compound for surfactant precursor chemistry, electroplating additive formulation, or synthetic intermediate applications rather than pH control in biochemical or cell culture systems. This classification clarity prevents misapplication and ensures appropriate alternative buffer selection (e.g., MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, MOPS for pH 6.5-7.9, CHES for pH 8.6-10.0) [6][7].

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